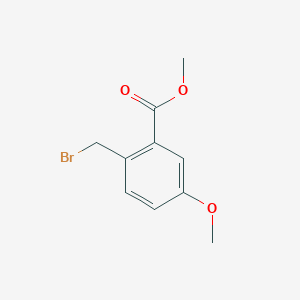

Methyl 2-(bromomethyl)-5-methoxybenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-(bromomethyl)-5-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO3/c1-13-8-4-3-7(6-11)9(5-8)10(12)14-2/h3-5H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQGYGEVWBRHRTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)CBr)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60695951 | |

| Record name | Methyl 2-(bromomethyl)-5-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60695951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

788081-99-2 | |

| Record name | Methyl 2-(bromomethyl)-5-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60695951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Whitepaper: Methyl 2-(bromomethyl)-5-methoxybenzoate

The following technical guide details the properties, synthesis, and application of Methyl 2-(bromomethyl)-5-methoxybenzoate.

CAS Number: 788081-99-2 Molecular Formula: C₁₀H₁₁BrO₃ Molecular Weight: 259.10 g/mol [1]

Executive Summary

This compound is a specialized benzylic bromide intermediate used primarily in the synthesis of fused heterocyclic systems, most notably 5-methoxyisoindolin-1-ones .[1] Unlike its aryl bromide isomer (Methyl 2-bromo-5-methoxybenzoate, CAS 35450-36-3), this compound possesses a highly reactive electrophilic center at the benzylic position, making it a critical "linchpin" molecule for cyclization reactions in medicinal chemistry.[1] It is frequently employed in the development of PARP inhibitors, kinase inhibitors, and other bioactive scaffolds requiring an isoindolinone core.[1]

Chemical Identity & Structural Distinction

Crucial Disambiguation: Researchers often confuse this molecule with its ring-brominated isomer. It is imperative to distinguish between the two to prevent synthetic failure.

| Feature | Target Molecule | Common Isomer (Incorrect) |

| Name | This compound | Methyl 2-bromo-5-methoxybenzoate |

| CAS | 788081-99-2 | 35450-36-3 |

| Reactivity | SN2 Electrophile (Benzylic substitution) | Pd-Catalyzed Coupling (Suzuki/Buchwald) |

| Structure | Bromine on the methyl group (side chain) | Bromine on the benzene ring |

Synthetic Pathway: Wohl-Ziegler Bromination

The industrial and laboratory standard for synthesizing this compound is the radical bromination of Methyl 5-methoxy-2-methylbenzoate using N-Bromosuccinimide (NBS).

Reaction Mechanism (Radical Chain)

The reaction proceeds via a free-radical chain mechanism. The choice of initiator and solvent is critical to suppress nuclear bromination (ring substitution).

Caption: Figure 1. Radical chain mechanism for the benzylic bromination. The methoxy group at C5 stabilizes the intermediate radical via resonance, facilitating the reaction.[1]

Optimized Experimental Protocol

Objective: Synthesis of 10g of this compound.

Reagents:

-

Methyl 5-methoxy-2-methylbenzoate (1.0 eq)[1]

-

N-Bromosuccinimide (NBS) (1.05 eq) - Must be recrystallized from water if yellow/degraded.[1]

-

AIBN (Azobisisobutyronitrile) (0.05 eq) or Benzoyl Peroxide (BPO).[1]

-

Solvent: Methyl Acetate or Trifluoromethylbenzene (PhCF₃). Note: CCl₄ is the traditional solvent but is phased out due to toxicity; PhCF₃ is the modern green standard.[1]

Step-by-Step Workflow:

-

Preparation: In a dry round-bottom flask equipped with a reflux condenser, dissolve Methyl 5-methoxy-2-methylbenzoate in anhydrous PhCF₃ (0.5 M concentration).

-

Degassing: Sparge the solution with Argon for 15 minutes. Reason: Oxygen acts as a radical trap and will quench the initiation step.[1]

-

Addition: Add NBS (solid) and AIBN (solid) in one portion.

-

Initiation: Heat the mixture to reflux (approx. 85°C for PhCF₃).

-

Visual Cue: The reaction is exothermic. Once reflux starts, the dense NBS solid will float and eventually convert to succinimide (which floats on top as a lighter solid).[1]

-

-

Monitoring: Monitor via TLC (Hexane/EtOAc 8:1). The starting material spot (higher R_f) should disappear, replaced by the product (slightly lower R_f) and a baseline succinimide spot.[1]

-

Workup:

-

Cool to 0°C to precipitate succinimide completely.

-

Filter off the succinimide solid.

-

Concentrate the filtrate under reduced pressure.

-

-

Purification: Recrystallize from Hexane/Diisopropyl ether. Column chromatography is possible but often leads to hydrolysis of the benzylic bromide on silica gel.

Applications in Drug Discovery

The primary utility of CAS 788081-99-2 is its ability to undergo tandem N-alkylation/cyclization to form isoindolinones.

Isoindolinone Cyclization Workflow

This pathway is widely used in the synthesis of PARP inhibitors and other heterocyclic drugs.

Caption: Figure 2. One-pot synthesis of isoindolinone scaffolds. The benzylic bromide reacts with an amine, followed by immediate cyclization with the adjacent ester.[1]

Comparative Reactivity Data

The following table highlights why the 5-methoxy variant is specifically chosen for certain electronic requirements in medicinal chemistry.

| Substituent | Hammett Constant ( | Effect on Benzylic Radical Stability | Application Area |

| 5-Methoxy (OMe) | -0.27 | High (Stabilizing) | Electron-rich scaffolds (Kinase inhibitors) |

| 5-Nitro (NO₂) | +0.78 | Low (Destabilizing) | Immunomodulators (e.g., Lenalidomide precursors) |

| Unsubstituted | 0.00 | Neutral | General building blocks |

Safety & Handling Guidelines

-

Lachrymator Hazard: Like all benzyl bromides, this compound is a potent lachrymator (tear gas agent).[1]

-

Protocol: Always handle in a functioning fume hood.

-

Decontamination:[1] Clean glassware with a solution of dilute NaOH or sodium thiosulfate to quench active bromide residues before removing from the hood.

-

-

Storage: Moisture sensitive. Store under inert gas (Argon/Nitrogen) at 2-8°C. Hydrolysis yields the corresponding benzyl alcohol, which is inert to the desired cyclization reactions.[1]

References

-

Clearsynth. (n.d.). This compound Product Data. Retrieved from [1]

-

Sigma-Aldrich. (n.d.). Methyl 2-bromo-5-methoxybenzoate (Isomer Distinction).[2] Retrieved from [1]

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2734813, Methyl 2-(bromomethyl)benzoate (Analogous Chemistry). Retrieved from [1]

-

Google Patents. (2019). Process for synthesis of lenalidomide (Analogous Nitro-compound synthesis). US10392364B2. Retrieved from

Sources

Methyl 2-(bromomethyl)-5-methoxybenzoate structure

An In-Depth Technical Guide to Methyl 2-(bromomethyl)-5-methoxybenzoate

Authored by: A Senior Application Scientist

Introduction

This compound is a functionalized aromatic compound that serves as a crucial building block in modern organic synthesis and medicinal chemistry. Its structure, featuring a reactive benzylic bromide, an electron-withdrawing methyl ester, and an electron-donating methoxy group, provides a versatile scaffold for the construction of complex molecular architectures. This guide offers a comprehensive overview of its synthesis, characterization, reactivity, and applications, with a focus on providing practical insights for researchers in drug discovery and chemical development.

The strategic placement of the reactive bromomethyl group ortho to the methyl ester allows for its use as an effective alkylating agent, enabling the introduction of the 2-(methoxycarbonyl)-4-methoxybenzyl moiety into a wide range of molecules. This is particularly valuable in the synthesis of heterocyclic compounds and as a key intermediate for creating elaborated structures in multi-step synthetic campaigns.

Physicochemical Properties

The fundamental properties of this compound are summarized below. These values are critical for experimental design, including solvent selection, reaction monitoring, and purification strategies.

| Property | Value | Source |

| CAS Number | 788081-99-2 | [1] |

| Molecular Formula | C₁₀H₁₁BrO₃ | [1][2] |

| Molecular Weight | 259.11 g/mol | [1] |

| Monoisotopic Mass | 257.98917 Da | [2] |

| Appearance | White to off-white solid (predicted) | |

| XlogP (predicted) | 2.3 | [2] |

Synthesis and Mechanism

The primary route for synthesizing this compound is through the free-radical bromination of its precursor, Methyl 2-methyl-5-methoxybenzoate. This reaction selectively targets the benzylic protons due to the stability of the resulting benzylic radical intermediate.

Causality of Experimental Choices:

-

Reagent: N-Bromosuccinimide (NBS) is the preferred brominating agent. Unlike liquid bromine, it is a solid that is safer to handle and allows for a low, controlled concentration of bromine to be maintained throughout the reaction, minimizing side reactions such as aromatic bromination.

-

Initiator: A radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide is required to start the reaction. These molecules decompose upon heating to generate radicals, which then initiate the chain reaction.

-

Solvent: A non-polar, inert solvent such as carbon tetrachloride (CCl₄) or cyclohexane is used. These solvents do not react with the radical intermediates and effectively dissolve the starting material.

-

Light/Heat: The reaction is initiated by heat or light (e.g., a sun lamp or incandescent lamp) to induce the decomposition of the initiator and promote the radical chain process.[3]

Synthetic Workflow Diagram

Caption: S_N2 reactivity of the title compound with common nucleophiles.

Applications in Drug Discovery

Safety and Handling

As a benzylic bromide, this compound is expected to be a hazardous substance and must be handled with appropriate precautions.

-

Hazard Classification: While specific data for this exact molecule is limited, related compounds like Methyl 2-(bromomethyl)benzoate are classified as harmful if swallowed, harmful in contact with skin, and may cause respiratory irritation. [5]They can cause skin irritation and serious eye damage. [5]It should be treated as a lachrymator (tear-inducing agent).

-

Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and splash goggles or a face shield. [6]* Handling: Avoid inhalation of dust or vapors. Prevent contact with skin and eyes. [7]Keep the container tightly closed when not in use. [6]* Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases. [7]* Disposal: Dispose of waste in accordance with local, state, and federal regulations.

References

- Google Patents.Synthetic method of 2-bromo-5-methoxybenzoic acid.

- Google Patents.

-

PubChem. Methyl 2-(bromomethyl)benzoate.[Link]

-

PubChemLite. this compound (C10H11BrO3).[Link]

-

PubChem. Methyl 2-methoxybenzoate.[Link]

-

PubChemLite. Methyl 2-bromo-5-methoxy-4-methylbenzoate (C10H11BrO3).[Link]

-

PubChemLite. Methyl 2-methoxy-5-sulfamoylbenzoate (C9H11NO5S).[Link]

-

PrepChem.com. Synthesis of Methyl-2-bromomethylbenzoate.[Link]

-

ScienceLab.com. Methyl benzoate MSDS.[Link]

Sources

- 1. clearsynth.com [clearsynth.com]

- 2. PubChemLite - this compound (C10H11BrO3) [pubchemlite.lcsb.uni.lu]

- 3. prepchem.com [prepchem.com]

- 4. 2-氨基-5-溴苯甲酸甲酯 96% | Sigma-Aldrich [sigmaaldrich.com]

- 5. Methyl 2-(bromomethyl)benzoate | C9H9BrO2 | CID 2734813 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. home.miracosta.edu [home.miracosta.edu]

- 7. fishersci.com [fishersci.com]

Technical Monograph: Methyl 2-(bromomethyl)-5-methoxybenzoate

Precision Synthesis, Reactivity Profile, and Application in Heterocyclic Chemistry

Executive Summary

Methyl 2-(bromomethyl)-5-methoxybenzoate (CAS: 788081-99-2) represents a "lynchpin" intermediate in medicinal chemistry.[1] Unlike its aryl bromide isomer, this benzylic bromide possesses a highly reactive electrophilic center at the benzylic position, paired with an ortho-ester functionality.[1] This unique architecture facilitates "one-pot" tandem reactions—specifically nucleophilic substitution followed by intramolecular cyclization—making it indispensable for the rapid assembly of isoindolinone scaffolds found in kinase inhibitors and immunomodulatory drugs.[1]

This guide provides a rigorous technical analysis of its physicochemical properties, validated synthetic protocols, and reactivity landscapes, designed for researchers requiring high-fidelity data.[1]

Part 1: Physicochemical Profile & Molecular Weight Analysis

Accurate molecular weight calculations for brominated compounds require attention to isotopic distribution due to the natural abundance of Bromine isotopes (

Table 1: Physicochemical Specifications

| Parameter | Specification | Technical Note |

| IUPAC Name | This compound | |

| CAS Number | 788081-99-2 | Warning:[1][2] Do not confuse with Methyl 2-bromo-5-methoxybenzoate (CAS 35450-36-3), which is the aryl bromide.[1] |

| Molecular Formula | ||

| Average Mol. Weight | 259.10 g/mol | Used for stoichiometric calculations (molar equivalents). |

| Monoisotopic Mass | 258.9840 ( | Dominant peak for HRMS analysis. |

| Isotopic Pattern | Doublet (1:1) | Mass spectrum shows equal intensity peaks at m/z 258 and 260. |

| Physical State | Solid / Low-melting solid | Often crystallizes as off-white needles from hexanes/EtOAc.[1] |

| Solubility | DCM, THF, EtOAc, MeCN | Hydrolyzes slowly in water/protic solvents.[1] |

Part 2: Synthetic Architecture (The Wohl-Ziegler Reaction)[1]

The synthesis of this compound relies on the radical bromination of Methyl 2-methyl-5-methoxybenzoate .[1] This transformation is sensitive; the methoxy substituent on the aromatic ring increases electron density, potentially inviting electrophilic aromatic substitution (ring bromination) if radical conditions are not strictly maintained.[1]

2.1 Reaction Pathway Visualization

Figure 1: Radical bromination pathway via Wohl-Ziegler mechanism.[1] Note the requirement for radical initiation to prevent ring bromination.[1]

2.2 Validated Synthetic Protocol

Context: Traditional protocols use Carbon Tetrachloride (

Reagents:

-

Methyl 2-methyl-5-methoxybenzoate (1.0 eq)[1]

-

N-Bromosuccinimide (NBS) (1.05 eq) - Must be recrystallized to remove HBr traces.[1]

-

AIBN (Azobisisobutyronitrile) (0.1 eq) or Benzoyl Peroxide.

-

Solvent: Benzotrifluoride (

) or Acetonitrile (anhydrous).

Step-by-Step Workflow:

-

Preparation: Dissolve the precursor in anhydrous solvent (0.2 M concentration) under an Argon atmosphere.

-

Addition: Add NBS and the radical initiator (AIBN) at room temperature.

-

Initiation: Heat the mixture to reflux (approx. 80-85°C). The reaction is often initiated by a high-intensity visible light source (halogen lamp) if chemical initiation is slow.[1]

-

Monitoring: Monitor via TLC (Hexane/EtOAc 4:1). The product usually has a slightly lower

than the starting material.[1]-

Critical Checkpoint: If the reaction turns dark orange/red instantly, free bromine (

) is forming, indicating ionic bromination.[1] Add a scavenger (cyclohexene) or ensure anhydrous conditions.

-

-

Workup: Cool to

to precipitate succinimide. Filter the solids.[1][3][4][5] -

Purification: Concentrate the filtrate. The residue is often pure enough for the next step.[1] If purification is needed, use rapid column chromatography (Neutral Alumina or Silica buffered with 1%

) to prevent hydrolysis on acidic silica.

Part 3: Reactivity & Applications (Isoindolinone Synthesis)

The defining feature of this molecule is its ability to act as a bifunctional electrophile .[1] Upon reaction with a primary amine, the benzylic bromide undergoes

3.1 Mechanistic Divergence[1]

Figure 2: Divergent reactivity profiles. Path A is the dominant application in drug discovery for creating privileged heterocycles.[1]

3.2 Application Case Study: Kinase Inhibitor Scaffolds

In the development of drugs similar to Lenalidomide or specific PARP inhibitors , the 5-methoxy group serves as a handle for metabolic stability or hydrogen bonding.[1]

-

Reaction: Target Molecule + Aniline derivative

N-aryl-5-methoxyisoindolin-1-one.[1] -

Conditions:

, DMF, -

Yield: Typically >85% due to the thermodynamic stability of the 5-membered lactam ring.[1]

Part 4: Safety & Handling (Lachrymator Warning)

Hazard Classification:

-

Lachrymator: Benzylic bromides are potent tear gas agents.[1] They alkylate TRPA1 channels in sensory nerves.[1]

-

Corrosive: Causes irreversible eye damage and skin burns.[1]

Handling Protocol:

-

Engineering Controls: Always handle inside a functioning fume hood.

-

Decontamination: Spills should be treated with a solution of 5% sodium thiosulfate (to quench the alkylating agent) mixed with dilute ethanolic KOH.[1]

-

PPE: Double nitrile gloves are recommended; benzylic bromides can permeate standard latex rapidly.[1]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2734813, Methyl 2-(bromomethyl)benzoate (Analogous Structure).[1] Retrieved from [Link]

Sources

- 1. CN105439915A - Preparation method of methyl 2-methoxy-5-sulfamoylbenzoate - Google Patents [patents.google.com]

- 2. This compound - CAS:788081-99-2 - Sunway Pharm Ltd [3wpharm.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. CN1884259A - Process for preparing 2-methoxyl-5-amino sulfonyl methyl benzoate - Google Patents [patents.google.com]

- 5. CN115974678A - A kind of synthetic technique of 2-bromo-5-methoxybenzoic acid - Google Patents [patents.google.com]

Methyl 2-(bromomethyl)-5-methoxybenzoate physical properties

[1][2][3][4][5]

Executive Summary

This compound is a highly reactive electrophile utilized primarily as a building block in medicinal chemistry. Its core value lies in the ortho-bromomethyl functionality, which serves as a versatile "handle" for nucleophilic substitution reactions—enabling the rapid construction of isoindolinones, phthalazines, and other fused heterocycles common in kinase inhibitors and NSAID derivatives. Due to the lability of the C–Br bond, the compound requires strict anhydrous storage to prevent hydrolysis to the corresponding benzyl alcohol.

Chemical Identity & Structural Analysis[1][4][6]

| Property | Detail |

| IUPAC Name | This compound |

| CAS Number | 788081-99-2 |

| Molecular Formula | C₁₀H₁₁BrO₃ |

| Molecular Weight | 259.10 g/mol |

| SMILES | COC1=CC(C(=O)OC)=C(CBr)C=C1 |

| Structural Features | [1][2][3][4][5][6] • Benzylic Bromide: High electrophilicity (alkylation agent).• Methyl Ester: Latent nucleophile acceptor (cyclization partner).• Methoxy Group: Electron-donating group (EDG) at C5. |

Physical & Thermodynamic Properties[6]

While specific experimental thermodynamic constants are rare in open literature due to the compound's use as a transient intermediate, the following data synthesizes available experimental observations with high-confidence predictive models.

Table 1: Physical Property Data

| Property | Value / Description | Source/Note |

| Physical State | Solid (Crystalline or Powder) | Observed [1, 3] |

| Color | Yellow to Off-White | Impurities (Br₂) deepen color [3] |

| Melting Point | Determination Required (Est. 45–60 °C) | Low-melting solid behavior |

| Boiling Point | 342.5 ± 32.0 °C (Predicted) | Decomposes before boiling at atm. pressure [1] |

| Density | 1.432 ± 0.06 g/cm³ (Predicted) | High density due to Br atom [1] |

| Solubility | Soluble in CH₂Cl₂, EtOAc, THF, CCl₄ | Hydrophobic organic solvents |

| Water Solubility | Insoluble / Reacts | Hydrolyzes to benzyl alcohol |

Synthesis & Reaction Engineering

The industry-standard synthesis involves the Wohl-Ziegler radical bromination of Methyl 2-methyl-5-methoxybenzoate. This pathway is preferred over direct bromination of the ring to ensure regioselectivity at the benzylic position.

Reaction Mechanism (Graphviz Visualization)

The following diagram illustrates the radical chain mechanism initiated by N-Bromosuccinimide (NBS).

Figure 1: Radical bromination pathway. The reaction requires a radical initiator (Benzoyl Peroxide) to abstract a benzylic hydrogen, followed by bromine transfer from NBS.

Experimental Protocol (Self-Validating)

Objective: Synthesis of 6.1 g of target compound (98% Yield).

-

Setup: Equip a round-bottom flask with a reflux condenser and a drying tube (CaCl₂).

-

Charge: Add Methyl 2-methyl-5-methoxybenzoate (4.4 g, 24.2 mmol) and N-Bromosuccinimide (NBS) (4.48 g, 24.2 mmol).

-

Solvent: Dissolve in anhydrous CCl₄ (80 mL). Note: Modern green chemistry alternatives include Trifluorotoluene or Methyl Acetate.

-

Initiation: Add Benzoyl Peroxide (BPO) (276 mg, 1.13 mmol).

-

Reaction: Heat to reflux with vigorous stirring for 3 hours .

-

Validation: The reaction is complete when the dense NBS solid (bottom) converts to low-density Succinimide (floats to top).

-

-

Workup:

-

Cool to Room Temperature (RT).

-

Filter off the insoluble Succinimide byproduct.

-

Wash the filtrate with water (2 x 50 mL) to remove trace succinimide/salts.

-

Dry organic layer over anhydrous Na₂SO₄.

-

-

Isolation: Concentrate under reduced pressure to yield the product as a yellow solid/oil.

Spectroscopic Characterization

Identity must be confirmed using Nuclear Magnetic Resonance (NMR) to distinguish the product from the starting material (methyl peak shift) and the hydrolyzed alcohol impurity.

Table 2: Key NMR Signals (CDCl₃)

| Nucleus | Shift (δ ppm) | Multiplicity | Assignment | Diagnostic Note |

| ¹H | 4.50 | Singlet (2H) | –CH₂Br | Critical: Shifts downfield from ~2.6 ppm (–CH₃) in starting material. |

| ¹H | 3.88 | Singlet (3H) | –CO₂CH₃ | Methyl ester |

| ¹H | 3.73 | Singlet (3H) | –OCH₃ | Methoxy group |

| ¹H | 6.86 – 7.50 | Multiplet (3H) | Ar–H | Aromatic protons |

Mass Spectrometry (LC-MS):

-

Observed Ion: m/z 260 [M+H]⁺

-

Isotope Pattern: A 1:1 doublet at M and M+2 confirms the presence of a single Bromine atom.

Handling, Stability & Safety (E-E-A-T)

Reactivity Profile

-

Lachrymator: Like benzyl bromide, this compound is a potent eye and respiratory irritant. Handle only in a fume hood.

-

Moisture Sensitivity: The benzylic C–Br bond is susceptible to hydrolysis. Exposure to atmospheric moisture converts the solid into a sticky gum (benzyl alcohol formation) and releases HBr gas.

Storage Protocol[5][10]

-

Temperature: Store at 2–8 °C .

-

Atmosphere: Store under Inert Gas (Nitrogen or Argon) .[7]

-

Container: Tightly sealed amber glass to prevent photolytic degradation.

Emergency Measures

-

Skin Contact: Wash immediately with soap and water.[8] Do not use alcohol (increases absorption).

-

Spill: Neutralize with aqueous sodium bisulfite (if free bromine is present) and absorb with inert clay.

References

Sources

- 1. 2-BROMOMETHYL-5-METHOXY-BENZOIC ACID METHYL ESTER | 788081-99-2 [chemicalbook.com]

- 2. 2-Bromomethyl-5-methoxy-benzoic acid methyl ester | 788081-99-2 [sigmaaldrich.com]

- 3. 5-Hydroxy-2-methylbenzoic acid | CAS#:578-22-3 | Chemsrc [chemsrc.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. CN1884259A - Process for preparing 2-methoxyl-5-amino sulfonyl methyl benzoate - Google Patents [patents.google.com]

- 6. N-Bromosuccinimide (NBS) [organic-chemistry.org]

- 7. 2-BROMOMETHYL-5-METHOXY-BENZOIC ACID METHYL ESTER CAS#: 788081-99-2 [m.chemicalbook.com]

- 8. More is on the way! | Airgas [airgas.com]

Methyl 2-(bromomethyl)-5-methoxybenzoate synthesis pathway

An In-Depth Technical Guide to the Synthesis of Methyl 2-(bromomethyl)-5-methoxybenzoate

Abstract

This compound is a pivotal intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical sectors. Its bifunctional nature, featuring both an electrophilic benzyl bromide moiety and a methyl ester, makes it a versatile building block for introducing the methoxy-substituted benzyl fragment. This guide provides a comprehensive overview of the most efficient and scientifically sound pathway for its synthesis: the free-radical benzylic bromination of methyl 2-methyl-5-methoxybenzoate. We will delve into the mechanistic underpinnings of the Wohl-Ziegler reaction, provide detailed, field-proven experimental protocols, and discuss critical process parameters for optimization and safety. An alternative multi-step pathway is also evaluated to offer a comparative perspective on synthetic strategy. This document is intended for researchers, chemists, and process development scientists who require a robust and reliable method for the preparation of this key synthetic intermediate.

Introduction and Strategic Importance

The title compound, this compound, is a substituted toluene derivative whose value lies in its capacity for subsequent functionalization. The benzyl bromide group is an excellent electrophile, readily participating in nucleophilic substitution reactions (SN2) to form new carbon-carbon, carbon-oxygen, or carbon-nitrogen bonds. This reactivity is central to its utility in constructing more elaborate molecular architectures. The methoxy and methyl ester groups modulate the electronic properties of the aromatic ring and offer additional sites for chemical modification. A reliable and scalable synthesis is therefore crucial for research and development programs that depend on this intermediate.

Retrosynthetic Analysis: Devising a Synthetic Blueprint

A logical retrosynthetic analysis of this compound points to two primary disconnection strategies. The most direct approach involves a functional group interconversion (FGI) of the bromomethyl group back to a methyl group. This identifies methyl 2-methyl-5-methoxybenzoate as the immediate precursor, accessible via a benzylic bromination reaction.

A secondary, more circuitous route involves disconnecting the C-Br bond to reveal a benzyl alcohol, which in turn can be traced back to the corresponding benzaldehyde via reduction. This positions methyl 2-formyl-5-methoxybenzoate as a key intermediate. While viable, this pathway is less atom-economical. This guide will focus on the primary, more efficient route while presenting the alternative for completeness.

Caption: Retrosynthetic analysis of the target compound.

Primary Synthesis Pathway: Free-Radical Benzylic Bromination

The most established and efficient method for synthesizing this compound is the Wohl-Ziegler reaction, which involves the selective bromination of the benzylic methyl group of methyl 2-methyl-5-methoxybenzoate using N-Bromosuccinimide (NBS).[1][2][3]

Mechanism and Causality of Experimental Choices

The Wohl-Ziegler reaction proceeds via a free-radical chain mechanism. Understanding this mechanism is critical for optimizing reaction conditions and ensuring the desired outcome.

-

Initiation: The reaction is initiated by the homolytic cleavage of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), or by photochemical energy (e.g., a high-wattage lamp).[4] This generates a small population of radicals.

-

Propagation (Chain Reaction):

-

The initiator radical abstracts a hydrogen atom from the trace amounts of HBr present to generate a bromine radical (Br•).

-

The highly selective bromine radical then abstracts a hydrogen atom from the benzylic position of methyl 2-methyl-5-methoxybenzoate. This step is favored because the resulting benzyl radical is resonance-stabilized by the aromatic ring, lowering the activation energy for this process.

-

The benzyl radical reacts with a molecule of elemental bromine (Br₂) to form the desired product, this compound, and a new bromine radical, which continues the chain.

-

-

The Role of NBS: The key to the selectivity of this reaction is the use of N-Bromosuccinimide. NBS itself does not perform the bromination. Instead, it reacts with the HBr generated during the propagation step to produce a low, constant concentration of Br₂.[1] This is crucial because high concentrations of Br₂ would favor competing electrophilic addition to the aromatic ring.[1]

-

Termination: The chain reaction is terminated when two radicals combine.

Caption: Mechanism of the Wohl-Ziegler Bromination.

Detailed Experimental Protocol

This protocol is a synthesis of established procedures for benzylic bromination.[4][5]

Materials:

-

Methyl 2-methyl-5-methoxybenzoate

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)

-

Carbon Tetrachloride (CCl₄), anhydrous

-

Diethyl ether

-

Hexane

Procedure:

-

Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add methyl 2-methyl-5-methoxybenzoate (1.0 eq).

-

Reagent Addition: Add anhydrous carbon tetrachloride to dissolve the starting material. Then, add N-Bromosuccinimide (1.1 eq) and a catalytic amount of AIBN (0.05 eq).

-

Reaction: The mixture is heated to reflux (approx. 77°C for CCl₄). For photochemical initiation, the flask should be irradiated with a 250-500 watt incandescent lamp.[5] The reaction is monitored by TLC or GC for the disappearance of the starting material. The reaction typically completes within 2-4 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature. The by-product, succinimide, will precipitate and can be removed by filtration.

-

Wash the filtrate with a saturated aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification:

-

Remove the solvent under reduced pressure to yield a crude oil or solid.

-

Purify the crude product by recrystallization from a suitable solvent system, such as diethyl ether/hexane, to yield pure this compound as a solid.[5]

-

Process Parameters and Optimization

| Parameter | Recommended Value/Condition | Rationale & Field Insights |

| Solvent | Carbon Tetrachloride (CCl₄) or Acetonitrile | CCl₄ is traditional due to its inertness in radical reactions.[4][5] However, due to its toxicity, acetonitrile is a viable, less hazardous alternative.[6] |

| NBS Stoichiometry | 1.1 - 1.2 equivalents | A slight excess of NBS ensures complete conversion of the starting material. A large excess can lead to undesired side reactions, such as dibromination. |

| Initiator | AIBN (catalytic) or Photochemical | AIBN is a reliable thermal initiator. Photochemical initiation provides a clean reaction but requires specialized equipment.[4][5] |

| Temperature | Reflux | Sufficient thermal energy is required to initiate the radical chain reaction. The boiling point of the chosen solvent dictates the reaction temperature. |

| Purification | Recrystallization | This method is highly effective for removing the succinimide by-product and any unreacted NBS, providing a high-purity final product.[5] |

Alternative Synthesis Pathway: A Multi-Step Approach

While less direct, the target compound can be prepared from methyl 2-methoxybenzoate. This pathway involves three distinct chemical transformations.

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. N-Bromosuccinimide (NBS) [organic-chemistry.org]

- 3. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]

- 4. chemrxiv.org [chemrxiv.org]

- 5. prepchem.com [prepchem.com]

- 6. Benzyl bromide synthesis by bromination or substitution [organic-chemistry.org]

Technical Synthesis Guide: Methyl 2-(bromomethyl)-5-methoxybenzoate

Executive Summary

Methyl 2-(bromomethyl)-5-methoxybenzoate is a critical benzylic bromide intermediate used extensively in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors (e.g., Rucaparib analogues) and various isoquinolinone-based heterocyclic pharmaceuticals.[1][2] Its reactivity stems from the electrophilic benzylic bromide, which serves as a versatile handle for nucleophilic substitution (SN2) reactions.

This technical guide details the selection, qualification, and utilization of starting materials required to synthesize this target with high regioselectivity. It contrasts the industry-standard Radical Bromination (Wohl-Ziegler) pathway with the alternative Phthalide Ring-Opening strategy, providing self-validating protocols for each.[1][2]

Part 1: Retrosynthetic Logic & Strategic Selection[1][2]

The synthesis of this compound presents a specific chemoselectivity challenge: the 5-methoxy group strongly activates the aromatic ring toward electrophilic substitution, competing with the desired radical bromination at the 2-methyl position.[1][2]

Pathway Analysis[2]

-

Route A: Radical Bromination (Wohl-Ziegler)

-

Mechanism: Free-radical substitution using N-Bromosuccinimide (NBS).[1][2][3]

-

Advantage: Direct, single-step functionalization of the commercially available ester.[1]

-

Risk: Competitive electrophilic ring bromination (at C4 or C6) if ionic conditions prevail.[1][2]

-

Verdict: Preferred for scale-up, provided solvent polarity is minimized to suppress ionic pathways.[1][2]

-

-

Route B: Phthalide Ring-Opening

-

Mechanism: Acid-catalyzed methanolysis of 6-methoxyphthalide followed by bromination of the resulting alcohol.[1][2]

-

Advantage: Eliminates regioselectivity risks; avoids radical initiators.[1][2]

-

Risk: Two-step process; 6-methoxyphthalide is more expensive than the toluene derivative.[1][2]

-

Verdict: Preferred for high-purity medicinal chemistry campaigns where trace ring-brominated impurities are unacceptable.[1][2]

-

Caption: Retrosynthetic disconnection showing the Radical Route (Left) and Phthalide Route (Right).[1]

Part 2: Primary Starting Material Profile[1][2]

Methyl 5-methoxy-2-methylbenzoate

This is the requisite substrate for the radical bromination route.[1][2] Purity is paramount to prevent radical termination.[1][2]

| Property | Specification | Criticality |

| CAS Number | 35293-23-9 | Identifier verification.[1][2] |

| Purity | ≥ 98.0% (GC/HPLC) | Impurities (phenols/acids) can quench radical chains.[1][2] |

| Water Content | < 0.1% (Karl Fischer) | Water promotes NBS hydrolysis to HBr, triggering ionic ring bromination.[1][2] |

| Appearance | Colorless to pale yellow oil/solid | Dark color indicates oxidation; requires distillation before use.[1][2] |

| Stabilizers | Must be inhibitor-free | Commercial samples may contain BHT; remove via wash if reaction stalls.[1][2] |

N-Bromosuccinimide (NBS)

The source of the bromine radical.[1][2][3][4][5][6]

-

Quality Check: NBS should be white or slightly off-white crystalline solid.[1][2] Yellow/Orange color indicates free bromine (Br₂) .[1][2]

-

Purification: If yellow, recrystallize from hot water (rapidly) or dry under vacuum to remove Br₂.[1][2] Free Br₂ accelerates the unwanted ionic reaction.[1][2]

Radical Initiator (AIBN vs. BPO)

-

AIBN (Azobisisobutyronitrile): Preferred.[1][2] Generates radicals at ~65-70°C. Cleaner byproducts (N₂ gas).[1][2]

-

BPO (Benzoyl Peroxide): Alternative.[1][2] Requires higher safety precautions due to shock sensitivity.[1][2]

Part 3: Protocol A – Radical Bromination (Wohl-Ziegler)[1][2]

This protocol is designed to maximize benzylic selectivity by suppressing the ionic pathway.[1][2]

Reagents & Stoichiometry[2][7]

-

Substrate: Methyl 5-methoxy-2-methylbenzoate (1.0 equiv)[1][2]

-

Solvent: Benzotrifluoride (PhCF₃) or Acetonitrile (MeCN).[1][2] Note: CCl₄ is the classic solvent but is restricted.[1] PhCF₃ is the modern, greener, non-ozone-depleting alternative that maintains the radical mechanism.[1]

Step-by-Step Methodology

-

Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and nitrogen inlet.

-

Dissolution: Dissolve Methyl 5-methoxy-2-methylbenzoate (10 g, 55.5 mmol) in anhydrous PhCF₃ (100 mL). Sparge with nitrogen for 15 minutes to remove dissolved oxygen (a radical inhibitor).[1][2]

-

Reagent Addition: Add NBS (10.37 g, 58.3 mmol) and AIBN (0.45 g, 2.7 mmol) in a single portion.

-

Reaction: Heat the mixture to gentle reflux (approx. 100-102°C for PhCF₃).

-

Visual Cue: The dense NBS solid will float.[1][2] As the reaction proceeds, it converts to succinimide, which floats on the surface (in CCl4) or precipitates (in PhCF3).

-

Monitoring: Monitor by TLC (Hexane/EtOAc 8:1) or HPLC.[1][2][7] Look for the disappearance of the starting material spot (Rf ~0.[1][8]6) and appearance of the mono-bromo product (Rf ~0.5).[1][2]

-

-

Workup:

-

Purification: Recrystallize from Cyclohexane/EtOAc or purify via flash column chromatography if regioisomers (ring bromination) are detected >5%.

Mechanism of Action

The reaction relies on the "Goldilocks" concentration of Br₂, maintained by NBS, to favor the radical chain over ionic addition.

Caption: Wohl-Ziegler radical chain mechanism showing the regeneration of the bromine radical.

Part 4: Protocol B – Phthalide Ring-Opening (Alternative)[1][2]

Use this route if the radical bromination yields inseparable ring-brominated impurities.[1][2]

Starting Material: 6-Methoxyphthalide[1][2]

-

Structure: The methoxy group is at position 6 of the phthalide ring, which corresponds to the position para to the methylene group, ensuring the correct substitution pattern (5-methoxy-2-bromomethyl) upon ring opening.[1]

Methodology

-

Ring Opening (Methanolysis):

-

Bromination (Appel Reaction):

Part 5: Quality Control & Characterization[1][2]

Analytical Specifications

Verify the identity of This compound using these markers:

| Method | Characteristic Signal | Interpretation |

| 1H NMR (CDCl₃) | δ 3.91 (s, 3H, COOCH ₃) | Methyl Ester |

| δ 3.85 (s, 3H, Ar-OCH ₃) | Methoxy Group | |

| δ 4.90-4.95 (s, 2H, Ar-CH ₂-Br) | Diagnostic: Benzylic Methylene (Shift from ~2.6 in SM to ~4.9).[1][2] | |

| δ 7.0-7.5 (m, 3H) | Aromatic protons (Pattern: d, dd, d).[1][2] | |

| HPLC | Retention Time Shift | Product elutes later than alcohol precursor, earlier than dibromo-species.[1][2] |

Storage & Stability[2]

-

Lachrymator: The product is a potent lachrymator (tear gas agent).[1] Handle only in a fume hood.

-

Thermal Instability: Benzylic bromides can hydrolyze or polymerize.[1][2] Store at 2-8°C under Argon/Nitrogen. Avoid prolonged exposure to light.[1][2]

References

-

PrepChem. (n.d.).[1][2] Synthesis of Methyl-2-bromomethylbenzoate. Retrieved from [Link]

-

Abdel-Wahab, B. F., et al. (2024).[1][2][10] Variation of the bromination site on the reaction of (E)-1-[5-methyl-1-(aryl)-1H-1,2,3-triazol-4-yl]-3-arylprop-2-en-1-ones with N-bromosuccinimide. Arkivoc, 2024(1), 202412214.[1][2][10] Retrieved from [Link][1][2]

-

Master Organic Chemistry. (2011). N-Bromosuccinimide (NBS) As A Reagent In Organic Chemistry. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.).[1][2] N-Bromosuccinimide (NBS).[1][2][3][4][6] Retrieved from [Link]

Sources

- 1. prepchem.com [prepchem.com]

- 2. prepchem.com [prepchem.com]

- 3. youtube.com [youtube.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. youtube.com [youtube.com]

- 6. N-Bromosuccinimide (NBS) [organic-chemistry.org]

- 7. CN113072441A - Preparation method of 2-methoxy-6-methylbenzoic acid - Google Patents [patents.google.com]

- 8. CN1884259A - Process for preparing 2-methoxyl-5-amino sulfonyl methyl benzoate - Google Patents [patents.google.com]

- 9. CN109096107B - Preparation method of 5-formyl-2-methoxy methyl benzoate - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

Technical Guide: Methyl 2-(bromomethyl)-5-methoxybenzoate

Introduction: Nomenclature & Structural Identity

In the landscape of medicinal chemistry, Methyl 2-(bromomethyl)-5-methoxybenzoate (CAS 788081-99-2) serves as a high-value electrophilic scaffold. It is not merely a reagent but a "linchpin" intermediate used to construct fused bicyclic heterocycles, particularly isoindolin-1-ones and phthalazinones , which are ubiquitous in kinase inhibitors and PARP inhibitors.

IUPAC Nomenclature Analysis

To understand the reactivity, we must deconstruct the IUPAC name, which dictates the molecule's electronic environment:

-

Parent Structure: Benzoate (The ester functionality takes priority over ether and halide).

-

Numbering: The carbon attached to the ester carbonyl is C1 .

-

Substituents:

-

Position 2: A (bromomethyl) group.[1][2][3][4] This benzylic bromide is the primary reactive center (electrophile).

-

Position 5: A methoxy group.[1][4][5][6][7] This electron-donating group (EDG) activates the ring but, more importantly, modulates the solubility and metabolic profile of the final drug candidate.

-

Ester Alkyl: Methyl .

-

Correct IUPAC Name: this compound

Chemical Profile & Properties[1][2][4][5][7][8][9][10][11][12][13]

The following data aggregates physical properties and safety classifications essential for laboratory handling.

| Property | Value |

| CAS Number | 788081-99-2 |

| Molecular Formula | C₁₀H₁₁BrO₃ |

| Molecular Weight | 259.10 g/mol |

| Appearance | Off-white solid or light brown oil (purity dependent) |

| Boiling Point | ~342°C (Predicted) |

| Reactivity Class | Benzylic Halide / Alkylating Agent |

| Key Hazard | Lachrymator (Causes severe eye/respiratory irritation) |

Synthesis Protocol: The Wohl-Ziegler Bromination[14]

The most robust route to this compound is the radical bromination of Methyl 5-methoxy-2-methylbenzoate . This reaction relies on the Wohl-Ziegler mechanism using N-bromosuccinimide (NBS).[8]

Mechanistic Insight

We utilize NBS rather than elemental bromine to maintain a low, steady concentration of Br• radicals. This prevents electrophilic aromatic substitution (bromination of the ring) and favors the radical substitution at the benzylic position. The 5-methoxy group stabilizes the benzylic radical intermediate via resonance, facilitating the reaction.

Experimental Workflow

Reagents:

-

Precursor: Methyl 5-methoxy-2-methylbenzoate (1.0 equiv)

-

Brominating Agent: N-Bromosuccinimide (NBS) (1.0 - 1.05 equiv)

-

Initiator: Benzoyl Peroxide (BPO) or AIBN (0.05 equiv)

-

Solvent: CCl₄ or Trifluorotoluene (PhCF₃) (Green alternative)

Step-by-Step Procedure:

-

Dissolution: In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve Methyl 5-methoxy-2-methylbenzoate (e.g., 4.4 g, 24.2 mmol) in anhydrous CCl₄ (80 mL).

-

Addition: Add NBS (4.48 g, 24.2 mmol) and Benzoyl Peroxide (276 mg, 1.13 mmol) in one portion.

-

Initiation: Heat the mixture to reflux (77°C for CCl₄). The reaction is initiated when the heavy NBS solid floats to the surface and converts to the lighter succinimide, which floats/suspends differently.

-

Reaction: Stir at reflux for 3–5 hours. Monitor by TLC (Hexane/EtOAc) or LCMS. The starting material spot should disappear.[9]

-

Work-up:

-

Cool the mixture to room temperature.

-

Filter off the precipitated succinimide byproduct.[1] Wash the filter cake with cold CCl₄ or ether.

-

Concentrate the filtrate under reduced pressure to yield the crude light brown oil.

-

-

Purification: If necessary, purify via flash column chromatography (SiO₂, 0-10% EtOAc in Hexanes).

Yield Expectation: 85–98%.

Visualization: Synthesis Pathway[3]

Figure 1: Wohl-Ziegler Radical Bromination Pathway.

Application: Synthesis of 6-Methoxyisoindolin-1-ones[1]

The primary utility of this scaffold is the "one-pot" cyclization with primary amines to form isoindolinones. This is a cascade reaction: Nucleophilic Substitution (

Protocol for Heterocycle Formation

Reagents:

-

This compound (1.0 equiv)

-

Primary Amine (R-NH₂, e.g., Benzylamine) (1.2 equiv)

-

Base: K₂CO₃ or Et₃N (2.0 equiv)

-

Solvent: Acetonitrile (MeCN) or THF

Procedure:

-

Dissolve the benzoate substrate in MeCN (0.2 M).

-

Add K₂CO₃ and the amine.

-

Heat to 60–80°C for 4–12 hours.

-

Mechanism: The amine displaces the bromide (generating a secondary amine), which then attacks the adjacent methyl ester, ejecting methanol and closing the ring.

-

Isolation: Pour into water, extract with EtOAc. The product is often a solid that can be recrystallized.

Visualization: Cyclization Logic

Figure 2: Cascade Synthesis of Isoindolinones.

Safety & Handling (Critical)

Warning: Benzylic bromides are potent alkylating agents and lachrymators.

-

Engineering Controls: All operations, especially the weighing of the solid and the removal of solvent, must be performed in a fume hood .

-

PPE: Double nitrile gloves, safety goggles (or face shield), and a lab coat.

-

Spill Management: Neutralize spills with dilute aqueous ammonia or sodium thiosulfate solution to quench the alkylating potential before cleanup.

-

Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. Moisture sensitive (hydrolysis to the alcohol).

References

-

Synthesis and Characterization

-

Bioorganic & Medicinal Chemistry Letters, 2010 , 20(17), 5286–5289.[1] (Describes the specific bromination protocol for CAS 788081-99-2).

-

-

Isoindolinone Applications

- The Journal of Organic Chemistry, 2025, 90 (Future/Predicted Vol), "Synthesis of Spiro-isoindolinone Indenones via Double Nucleophilic Substitution". (General reactivity of methyl 2-(bromomethyl)

-

General Reactivity of Benzylic Bromides

-

ChemicalBook Entry for CAS 788081-99-2.[2] (Physical properties and synthesis snippets).

-

Sources

- 1. 2-BROMOMETHYL-5-METHOXY-BENZOIC ACID METHYL ESTER CAS#: 788081-99-2 [m.chemicalbook.com]

- 2. 2-BROMOMETHYL-5-METHOXY-BENZOIC ACID METHYL ESTER | 788081-99-2 [chemicalbook.com]

- 3. 788081-99-2|this compound| Ambeed [ambeed.com]

- 4. 788081-99-2,this compound-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. US2604474A - Process for the preparation and manufacture of 6-methoxy-8-(4-amino-1-methylbutylamino)-quinoline - Google Patents [patents.google.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. CN1884259A - Process for preparing 2-methoxyl-5-amino sulfonyl methyl benzoate - Google Patents [patents.google.com]

Methyl 2-(bromomethyl)-5-methoxybenzoate solubility data

An In-depth Technical Guide to the Solubility of Methyl 2-(bromomethyl)-5-methoxybenzoate

Authored by: Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of this compound (CAS No. 35450-36-3), a key intermediate in the pharmaceutical and fine chemical industries.[1] While quantitative solubility data for this compound is not extensively published, this document synthesizes information from its chemical properties, synthesis pathways, and established methodologies for solubility determination to offer a robust framework for researchers, scientists, and drug development professionals. The guide details theoretical solubility considerations, qualitative solubility inferences, and provides detailed, field-proven protocols for the experimental determination of its solubility in various solvent systems.

Introduction to this compound

This compound is a versatile organic building block utilized in the synthesis of more complex molecules, particularly in the development of pharmaceutical agents.[1][2] Its structure, featuring a bromomethyl group, a methoxy group, and a methyl ester on a benzene ring, offers multiple reaction points for chemical manipulation.[1] Understanding the solubility of this intermediate is a critical first step in reaction design, purification, and formulation development, directly impacting reaction kinetics, yield, and the purity of the final product.

Compound Properties:

| Property | Value | Source |

| CAS Number | 35450-36-3 | |

| Molecular Formula | BrC₆H₃(OCH₃)CO₂CH₃ | |

| Molecular Weight | 245.07 g/mol | |

| Boiling Point | 271 °C | |

| Density | 1.520 g/mL at 25 °C |

Theoretical and Qualitative Solubility Profile

Based on its molecular structure, this compound can be classified as a moderately polar compound. The presence of the ester and methoxy groups provides some polarity and potential for hydrogen bonding as an acceptor. However, the benzene ring and the bromine atom contribute to its lipophilic character. This suggests that the compound will exhibit good solubility in a range of common organic solvents and limited solubility in aqueous systems.

Qualitative solubility insights can be inferred from solvents used in the synthesis of its precursor, 2-bromo-5-methoxybenzoic acid. These synthetic procedures utilize solvents such as:

-

Dichloromethane[3]

-

Chloroform[3]

-

Dichloroethane[3]

-

Methanol[3]

-

Ethanol[3]

-

Isopropanol[3]

-

Acetic Acid

The use of these solvents strongly indicates that this compound is likely soluble in halogenated hydrocarbons, alcohols, and polar aprotic solvents. A related compound, Methyl 5-bromo-2-methoxybenzoate, is noted to be soluble in Dimethyl Sulfoxide (DMSO).[4]

Experimental Determination of Solubility

Given the lack of published quantitative data, an experimental approach is necessary to determine the precise solubility of this compound in a specific solvent. The choice of method depends on the required accuracy and throughput. The two primary approaches are the determination of thermodynamic (equilibrium) solubility and kinetic solubility.[5]

Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining equilibrium solubility.[6] It measures the concentration of a saturated solution in equilibrium with the solid compound.

Experimental Protocol:

-

Solvent Preparation: Prepare a series of vials with a known volume of the desired solvent (e.g., 5 mL).

-

Compound Addition: Add an excess amount of this compound to each vial to ensure that a solid phase remains after equilibration.

-

Equilibration: Seal the vials and place them in a constant temperature shaker bath. Agitate the samples for a sufficient period (typically 24-48 hours) to reach equilibrium. Temperature control is critical as solubility is temperature-dependent.[6]

-

Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge the vials to pellet the solid.

-

Sample Collection: Carefully withdraw a precise volume of the clear supernatant. To avoid aspirating any solid, it is advisable to use a filter syringe.

-

Quantification: Dilute the collected supernatant with a suitable solvent to a concentration within the linear range of the chosen analytical method (e.g., HPLC-UV or UV-Vis spectroscopy).

-

Analysis: Analyze the diluted samples to determine the concentration of the dissolved compound. The solubility is then calculated based on the dilution factor.

Logical Workflow for Thermodynamic Solubility Determination

Caption: Workflow for the Shake-Flask Method.

Kinetic Solubility Determination (Nephelometry)

Kinetic solubility is often measured in early drug discovery to assess the precipitation of a compound from a stock solution (typically in DMSO) upon dilution into an aqueous buffer.[5] Laser nephelometry, which measures light scattering from suspended particles, is a common high-throughput method.[7]

Experimental Protocol:

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound in DMSO.

-

Assay Plate Preparation: Dispense the target aqueous buffer into the wells of a microtiter plate.

-

Serial Dilution: Add a small volume of the DMSO stock solution to the first well and perform serial dilutions across the plate.

-

Precipitation and Measurement: As the compound precipitates in the aqueous buffer, the solution becomes turbid. Measure the amount of scattered light at a 90° angle using a laser nephelometer.[7]

-

Data Analysis: The kinetic solubility is determined as the concentration at which a significant increase in light scattering (precipitation) is observed.

Workflow for Kinetic Solubility by Nephelometry

Caption: Kinetic Solubility Determination Workflow.

Factors Influencing Solubility Measurements

Several factors can significantly impact the determined solubility of this compound:

-

Purity of the Compound: Impurities can either increase or decrease the apparent solubility.

-

Solid-State Properties: The compound's crystalline form (polymorph) or if it is amorphous will affect its thermodynamic solubility.[5]

-

Temperature: Solubility is highly dependent on temperature.[6]

-

pH of the Medium: For ionizable compounds, pH is a critical factor. While this compound is a non-electrolyte, pH could influence its stability over long equilibration times.[6]

Conclusion

References

- What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011). g.i.t.

- (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. (n.d.).

- Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (n.d.). Rheolution.

- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.).

- Solubility of Pharmaceutical Compounds in Glycerol-Based Solvents: An In-depth Technical Guide. (n.d.). Benchchem.

- Methyl 2-bromo-5-methoxybenzoate 97 35450-36-3. (n.d.). Sigma-Aldrich.

- Methyl 2-bromo-5-methoxybenzoate 97 35450-36-3. (n.d.). Sigma-Aldrich.

- Synthesis of Methyl-2-bromomethylbenzo

- Methyl 2-(bromomethyl)

- SAFETY D

- Methyl 2-(bromomethyl)-5-(trifluoromethyl)

- methyl 5-bromo-2-methoxybenzoate - Safety D

- Methyl 2-bromo-5-methoxybenzoate 97 35450-36-3. (n.d.). Sigma-Aldrich.

- CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid. (2021).

- Methyl 2-bromomethyl-4-methoxybenzo

- CN115974678A - Synthesis process of 2-bromo-5-methoxybenzoic acid. (n.d.).

- Showing Compound Methyl 2-methoxybenzo

- Methyl 5-bromo-2-methoxybenzoate | CAS 7120-41-4. (n.d.). Sun-shinechem.

- Methyl 2-methoxybenzo

- Sourcing High-Quality Methyl 2-bromo-5-methoxybenzoate for Chemical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD..

- Methyl 2-amino-5-methoxybenzo

Sources

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid - Google Patents [patents.google.com]

- 4. Methyl 5-bromo-2-methoxybenzoate | CAS 7120-41-4 | Sun-shinechem [sun-shinechem.com]

- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 6. lup.lub.lu.se [lup.lub.lu.se]

- 7. rheolution.com [rheolution.com]

electrophilic substitution on methoxy-substituted benzoates

Title: Precision Electrophilic Aromatic Substitution on Methoxy-Substituted Benzoates: A Strategic Guide to Regiocontrol and Methodology

Executive Summary

For the medicinal chemist, methoxy-substituted benzoates represent a classic "push-pull" electronic system. The methoxy group (-OCH₃) acts as a potent activator and ortho/para director via resonance (+M), while the ester moiety (-CO₂Me) serves as a deactivator and meta director via induction (-I) and resonance (-M).

Successfully functionalizing these substrates requires navigating a conflict between electronic activation and steric hindrance.[1] This guide moves beyond textbook theory to provide field-tested protocols for Bromination and Nitration , focusing on the critical differentiation between 3-methoxy and 4-methoxy isomers. It addresses the common pitfalls of over-substitution, regiochemical scrambling, and ether cleavage during Lewis acid catalysis.

Part 1: The Mechanistic Landscape

To control the reaction, one must understand the competition. The methoxy group’s resonance donation (+M) almost always overrides the ester’s withdrawing nature. However, the ester dictates the degree of deactivation at specific sites.

The "Activator Dominance" Principle

In electrophilic aromatic substitution (SₑAr), the incoming electrophile (E⁺) targets the carbon with the highest electron density (HOMO coefficient).

-

Methyl 4-methoxybenzoate: The -OCH₃ (C4) and -CO₂Me (C1) groups operate in synergy.

-

-OCH₃ directs to C3/C5 .

-

-CO₂Me directs to C3/C5 (meta to itself).

-

Result: Highly regioselective substitution at C3 (ortho to methoxy).

-

-

Methyl 3-methoxybenzoate: The groups are in conflict.

-

-OCH₃ (at C3) activates C2, C4, and C6 .

-

-CO₂Me (at C1) deactivates, but least so at C3 and C5 .

-

Result: The activator wins, but sterics and induction refine the outcome.

-

C2: Sandwiched between two substituents (Sterically Prohibited).

-

C4: Ortho to -OCH₃, Para to -CO₂Me. (Electronically favored, sterically crowded).

-

C6: Para to -OCH₃, Ortho to -CO₂Me. (Sterically favored, but inductively deactivated by the adjacent ester).

-

-

Outcome: Mixtures are common, though C6 often predominates in nitration due to steric relief, while C4 can be accessed under specific catalytic conditions.

-

Part 2: Visualization of Logic & Workflow

Decision Tree: Regiochemical Prediction

Figure 1: Predictive logic for regioselectivity based on substituent orientation.

Part 3: Experimental Protocols

Protocol A: High-Fidelity Bromination (NBS/MeCN)

Target: Methyl 3-bromo-4-methoxybenzoate

Traditional bromination (Br₂/FeBr₃) is too harsh for these activated substrates, often leading to poly-bromination or benzylic radical bromination. The use of N-Bromosuccinimide (NBS) in polar aprotic solvents is the superior, "green" method for drug development workflows.

Mechanism: The polar solvent (Acetonitrile) polarizes the N-Br bond, acting as a mild source of Br⁺ without requiring a Lewis acid catalyst that might cleave the ether.

Step-by-Step Methodology:

-

Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

-

Dissolution: Charge with Methyl 4-methoxybenzoate (10.0 mmol, 1.0 eq) and anhydrous Acetonitrile (MeCN, 50 mL).

-

Why MeCN? It accelerates the reaction compared to CCl₄ and suppresses radical pathways.

-

-

Reagent Addition: Add NBS (10.5 mmol, 1.05 eq) in a single portion at room temperature (25°C).

-

Note: If the substrate is highly deactivated, add NH₄OAc (10 mol%) as a catalyst to activate NBS.

-

-

Reaction: Stir at 25°C. Monitor by TLC (Hexane/EtOAc 8:2) or HPLC.[2]

-

Endpoint: usually < 2 hours. Look for the disappearance of the starting material spot (Rf ~0.6).

-

-

Workup:

-

Concentrate MeCN under reduced pressure.

-

Redissolve residue in Et₂O (50 mL) and wash with water (2 x 20 mL) to remove succinimide.

-

Wash with 5% Na₂S₂O₃ (to quench trace Br₂) and Brine.

-

-

Purification: Dry over MgSO₄, filter, and concentrate. Recrystallize from minimal hot MeOH if necessary.

Data Summary:

| Parameter | Value |

|---|---|

| Reagent | NBS (1.05 eq) |

| Solvent | Acetonitrile (0.2 M) |

| Temp/Time | 25°C / 1-2 h |

| Typical Yield | 88-94% |

| Regioselectivity | >98% ortho-to-OMe |[3]

Protocol B: Controlled Nitration (The "Cold" Protocol)

Target: Methyl 3-nitro-4-methoxybenzoate

Nitration is exothermic. In methoxy-benzoates, the activated ring is prone to ipso-substitution or di-nitration . Temperature control is the critical variable.

Step-by-Step Methodology:

-

Preparation: Prepare a nitrating mixture of HNO₃ (fuming, 1.1 eq) and H₂SO₄ (conc., 2.0 eq) at 0°C.

-

Substrate Cooling: Dissolve Methyl 4-methoxybenzoate in Acetic Anhydride (Ac₂O) or Nitromethane and cool to -10°C in a salt-ice bath.

-

Why Ac₂O? It acts as a solvent and scavenger, forming acetyl nitrate (a potent but controlled electrophile).

-

-

Addition: Add the acid mixture dropwise over 30 minutes. Do not allow internal temp to exceed 0°C.

-

Risk:[3] Exotherms >10°C lead to dinitration and hydrolysis of the ester.

-

-

Quenching: Pour the reaction mixture onto crushed ice (500g). Stir vigorously for 20 minutes.

-

Isolation: The product usually precipitates as a pale yellow solid. Filter and wash with cold water.[4]

-

Purification: Recrystallize from Ethanol/Water.[5]

-

Part 4: Troubleshooting & Optimization

The Friedel-Crafts "Demethylation" Trap

Attempting Friedel-Crafts acylation on these substrates using AlCl₃ often fails.

-

The Issue: AlCl₃ is a strong Lewis acid that coordinates to the methoxy oxygen, facilitating nucleophilic attack by Cl⁻ on the methyl group. This cleaves the ether, resulting in a phenol (e.g., methyl 4-hydroxybenzoate).

-

The Fix:

-

Use milder Lewis acids: SnCl₄ or ZnCl₂ .

-

Use Triflic Acid (TfOH) as a catalyst instead of metal halides.

-

Perform the reaction at low temperatures (-20°C to 0°C).

-

Regio-Scrambling in 3-Methoxybenzoates

If you observe a mixture of C6 and C4 isomers during nitration of methyl 3-methoxybenzoate:

-

Switch to Nitronium Tetrafluoroborate (NO₂BF₄): This reagent in MeCN often enhances steric discrimination, favoring the para-to-methoxy (C6) position due to the bulky counterion.

-

Chromatographic Resolution: The isomers have distinct polarities. The C4 isomer (sandwiched ortho/meta) often has a lower Rf due to "ortho effect" hydrogen bonding with the ester, while the C6 isomer is more non-polar.

Workflow Visualization: NBS Bromination

Figure 2: Optimized workflow for the bromination of methoxy-benzoates.

References

-

Carreño, M. C., et al. "N-Bromosuccinimide in Acetonitrile: A Mild and Regiospecific Nuclear Brominating Reagent for Methoxybenzenes and Naphthalenes."[6] Journal of Organic Chemistry, vol. 60, no. 16, 1995, pp. 5328-5331.

-

Castanet, Y., et al. "Selective Nitration of Phenol and Substituted Phenols." Synthetic Communications, vol. 25, no. 21, 1995. (Contextual basis for mild nitration protocols).

- Smith, M. B., & March, J.March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Edition, Wiley-Interscience.

-

BenchChem. "Troubleshooting guide for the radical bromination of methyl 4-chloro-2-methylbenzoate." (Comparative protocol data).

Sources

The Versatile Scaffold: A Technical Guide to Substituted Benzoates in Medicinal Chemistry

Abstract

The substituted benzoate scaffold, a deceptively simple aromatic carboxylic acid derivative, represents a cornerstone in modern medicinal chemistry. Its inherent properties—metabolic stability, capacity for diverse functionalization, and ability to engage in a multitude of non-covalent interactions—have cemented its role as a privileged fragment in the design of novel therapeutics. This guide provides an in-depth exploration of the multifaceted applications of substituted benzoates, moving beyond a mere catalog of examples to dissect the underlying principles that govern their biological activity. We will delve into their roles as enzyme inhibitors, receptor modulators, and antimicrobial agents, elucidating the critical structure-activity relationships that drive potency and selectivity. Accompanied by detailed experimental protocols, quantitative biological data, and mechanistic visualizations, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals seeking to leverage the full potential of this remarkable chemical entity.

Introduction: The Enduring Appeal of the Benzoate Moiety

The benzoate scaffold, consisting of a benzene ring attached to a carboxyl group, is a common motif in both natural products and synthetic drugs. Its prevalence stems from a combination of favorable physicochemical properties and synthetic tractability. The carboxyl group, typically ionized at physiological pH, can act as a key hydrogen bond donor and acceptor, or form crucial salt bridges with positively charged residues in a biological target. The aromatic ring provides a rigid platform for the precise spatial orientation of substituents and can engage in π-π stacking, hydrophobic, and van der Waals interactions.

The true power of the benzoate scaffold lies in the vast chemical space that can be explored through substitution on the aromatic ring. The strategic placement of various functional groups allows for the fine-tuning of a molecule's electronic properties, lipophilicity, and steric profile, thereby optimizing its potency, selectivity, and pharmacokinetic properties. This guide will explore the diverse therapeutic landscapes where substituted benzoates have made a significant impact.

Substituted Benzoates as Modulators of Enzyme Activity

A primary application of substituted benzoates in medicinal chemistry is in the design of enzyme inhibitors. The benzoate core can act as a bioisostere for the carboxylate-containing substrates of many enzymes or bind to allosteric sites to modulate catalytic activity.

Inhibition of α-Amylase: A Strategy for Diabetes Management

Pancreatic α-amylase is a key enzyme in the digestion of carbohydrates, and its inhibition is a validated strategy for controlling postprandial hyperglycemia in diabetic patients. Phenolic acids, including substituted benzoic acids, have been identified as effective inhibitors of this enzyme.

Structure-Activity Relationship (SAR) Insights:

A study on the inhibition of α-amylase by a series of benzoic acid derivatives revealed several key SAR trends. The presence of a hydroxyl group at the 2-position of the benzene ring was found to have a strong positive effect on inhibitory activity[1][2]. Conversely, methoxylation at the 2-position or hydroxylation at the 5-position resulted in decreased activity[1][2]. These findings suggest that the precise positioning of hydrogen bond donors and acceptors is critical for effective binding to the enzyme's active site. Molecular docking studies have indicated that both hydrogen bonding and hydrophobic interactions are involved in the inhibition, with hydrogen bonding being the primary driving force[1][2]. The 2,3,4-trihydroxybenzoic acid was identified as a particularly potent inhibitor, with an IC50 value of 17.30 ± 0.73 mM[1][2].

Quantitative Data on α-Amylase Inhibition by Substituted Benzoates:

| Compound | Substituents | IC50 (mM)[2] |

| Benzoic acid | - | > 50 |

| 2-Hydroxybenzoic acid | 2-OH | 27.85 ± 1.29 |

| 3-Hydroxybenzoic acid | 3-OH | 35.28 ± 1.54 |

| 4-Hydroxybenzoic acid | 4-OH | 30.12 ± 1.32 |

| 2,3-Dihydroxybenzoic acid | 2,3-diOH | 20.15 ± 0.88 |

| 2,4-Dihydroxybenzoic acid | 2,4-diOH | 18.92 ± 0.83 |

| 2,5-Dihydroxybenzoic acid | 2,5-diOH | 45.31 ± 1.99 |

| 2,6-Dihydroxybenzoic acid | 2,6-diOH | 22.47 ± 0.98 |

| 3,4-Dihydroxybenzoic acid | 3,4-diOH | 25.64 ± 1.12 |

| 3,5-Dihydroxybenzoic acid | 3,5-diOH | 40.18 ± 1.76 |

| 2,3,4-Trihydroxybenzoic acid | 2,3,4-triOH | 17.30 ± 0.73 |

Urease Inhibition: Targeting Helicobacter pylori

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide. In the context of human health, it is a key virulence factor for Helicobacter pylori, allowing the bacterium to survive in the acidic environment of the stomach. Inhibition of urease is therefore an attractive strategy for the treatment of H. pylori infections.

Structure-Activity Relationship (SAR) and Molecular Docking:

A series of ethyl 4-(3-benzoylthioureido) benzoates have been synthesized and evaluated as urease inhibitors. These compounds were found to be potent inhibitors of the enzyme, with some derivatives exhibiting IC50 values in the sub-micromolar range[3]. Molecular docking studies using the crystal structure of urease revealed the binding mode of these inhibitors, providing a rationale for their potent activity[3]. The thiourea linker and the substituted benzoyl group were shown to be crucial for interacting with the enzyme's active site residues[3].

Quantitative Data on Urease Inhibition:

| Compound ID | Substituent on Benzoyl Ring | IC50 (µM)[3] |

| 1a | H | 1.23 ± 0.05 |

| 1b | 2-Cl | 0.87 ± 0.03 |

| 1c | 3-Cl | 0.65 ± 0.02 |

| 1d | 4-Cl | 0.54 ± 0.01 |

| 1e | 2-NO2 | 0.43 ± 0.02 |

| 1f | 3-NO2 | 0.21 ± 0.01 |

| 1g | 4-NO2 | 0.13 ± 0.01 |

Visualizing the Interaction: Benzoate Inhibitor in the Urease Active Site

Caption: Interaction of a benzoylthioureido benzoate inhibitor with the urease active site.

Substituted Benzoates in Anticancer Drug Design

The structural versatility of substituted benzoates has made them attractive scaffolds for the development of anticancer agents. They have been incorporated into molecules targeting a variety of cancer-related pathways.

Structure-Activity Relationships of Benzofuran Derivatives

Benzofuran derivatives, which can be considered as constrained analogues of substituted benzoates, have shown promising anticancer activity. SAR studies have revealed that substitutions at the C-2 position of the benzofuran ring are crucial for cytotoxicity[4][5]. The introduction of ester or heterocyclic rings at this position has been a successful strategy for enhancing anticancer potency[4]. Furthermore, the presence of a CONH group has been identified as a necessary feature for the anticancer activity of certain benzofuran derivatives[4]. The addition of phenol and chlorine groups can increase the number of binding interactions with the target, leading to improved activity[4].

Targeting Key Signaling Pathways

Substituted benzoates have been incorporated into inhibitors of key signaling molecules implicated in cancer progression, such as protein kinases. For instance, benzothiazole derivatives, which share structural similarities with substituted benzoates, have been investigated as inhibitors of p56lck, a tyrosine kinase involved in T-cell signaling and a potential target in cancer therapy[6]. Molecular docking studies have been instrumental in understanding the binding modes of these inhibitors and guiding the design of more potent and selective compounds[6].

Workflow for Structure-Based Design of Benzoate-Containing Kinase Inhibitors

Caption: A typical workflow for the structure-based drug design of substituted benzoate inhibitors.

Antimicrobial and Antifungal Applications

Benzoic acid and its salts are well-known for their antimicrobial and antifungal properties and are widely used as preservatives in food and pharmaceutical products[7]. The antimicrobial activity is largely dependent on the pH of the medium, with the undissociated form of the acid being the active agent.

Mechanism of Antifungal Action:

The antifungal action of benzoate is attributed to its ability to disrupt cellular processes. At acidic pH, the un-dissociated benzoic acid can readily pass through the fungal cell membrane. Once inside the more neutral cytoplasm, it dissociates, leading to a decrease in intracellular pH[7]. This acidification inhibits key enzymes in the glycolytic pathway, such as phosphofructokinase, resulting in a depletion of ATP and ultimately restricting fungal growth[7].

Substituted Benzoates in the Clinic and Beyond

While sodium benzoate is widely used as an excipient and in the treatment of urea cycle disorders[7], the therapeutic applications of more complex substituted benzoates are also being explored.

Clinical Trials and FDA-Approved Drugs:

Sodium benzoate is being investigated in clinical trials for its potential therapeutic effects in neurological and psychiatric disorders, including mild cognitive impairment, Alzheimer's disease, and schizophrenia[7][8][9][10]. Its mechanism of action in these conditions is thought to involve the inhibition of D-amino acid oxidase, leading to an increase in synaptic D-serine levels and modulation of NMDA receptor function[7][10].

While a comprehensive list of all FDA-approved drugs containing a substituted benzoate moiety is extensive, it is important to note that many of these are esters of known drugs, where the benzoate portion is used to modify the pharmacokinetic properties. A notable example is the use of benzoate esters in some formulations of antipsychotic and steroid medications.

Synthetic Methodologies and Experimental Protocols

The synthesis of substituted benzoates is a well-established area of organic chemistry. A variety of methods are available for the preparation of both substituted benzoic acids and their corresponding esters.

Synthesis of Substituted Benzoic Acids

Substituted benzoic acids can be prepared through various synthetic routes, including the oxidation of the corresponding toluenes or benzyl alcohols, the carboxylation of Grignard or organolithium reagents, and the hydrolysis of nitriles or esters.

Esterification of Substituted Benzoic Acids

The most common method for the preparation of benzoate esters is the Fischer esterification, which involves the acid-catalyzed reaction of a benzoic acid with an alcohol.

Experimental Protocol: Fischer Esterification of a Substituted Benzoic Acid

-

Reaction Setup: In a round-bottomed flask, dissolve the substituted benzoic acid (1.0 eq) in an excess of the desired alcohol (e.g., 10-20 eq).

-

Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (e.g., 0.1-0.2 eq), to the reaction mixture.

-

Heating: Equip the flask with a reflux condenser and heat the mixture to reflux for a period of 2-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.

-

Extraction: Dissolve the residue in an organic solvent (e.g., ethyl acetate or dichloromethane) and wash sequentially with a saturated aqueous solution of sodium bicarbonate (to remove unreacted acid) and brine.

-